molecular formula C11H13ClO2 B12301153 2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid

2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid

Cat. No.: B12301153
M. Wt: 212.67 g/mol
InChI Key: ASPVDACOZZUXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H11ClO2 This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid typically involves the reaction of 3-chloro-4-methylbenzyl chloride with a suitable nucleophile, such as a carboxylate anion. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-methylbenzoic acid.

    Reduction: Formation of 3-chloro-4-methylbenzyl alcohol.

    Substitution: Formation of 3-chloro-4-methylphenylamine or 3-chloro-4-methylphenylthiol.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The propanoic acid moiety may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenylboronic acid
  • 3-Chloro-4-methylphenyl isocyanate
  • N-(3-Chloro-4-methylphenyl)-2-methylpentanamide

Uniqueness

2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13ClO2/c1-7-4-5-8(6-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

ASPVDACOZZUXEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.